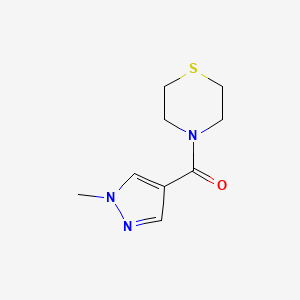

4-(1-methyl-1H-pyrazole-4-carbonyl)thiomorpholine

Beschreibung

Eigenschaften

IUPAC Name |

(1-methylpyrazol-4-yl)-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS/c1-11-7-8(6-10-11)9(13)12-2-4-14-5-3-12/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLXTPMCTLXXLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)N2CCSCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazole-4-carbonyl)thiomorpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with thiomorpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Methyl-1H-pyrazole-4-carbonyl)thiomorpholine can undergo various chemical reactions, including:

Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-(1-Methyl-1H-pyrazole-4-carbonyl)thiomorpholine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(1-methyl-1H-pyrazole-4-carbonyl)thiomorpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways or signaling cascades.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Thiomorpholine

Thiomorpholine derivatives vary widely based on substituents, which dictate their physicochemical and biological properties:

The target compound’s pyrazole-carbonyl group introduces both hydrogen-bonding capacity (via carbonyl) and steric bulk (via methyl group), distinguishing it from nitro-substituted analogs. Synthesis of such derivatives typically involves nucleophilic substitution (for aryl/heteroaryl groups) or coupling reactions (for acylated substituents) .

Crystallographic and Conformational Differences

The solid-state structure of 4-(4-nitrophenyl)thiomorpholine reveals a chair conformation with weak C–H···O hydrogen bonds and π-stacking interactions, absent in its morpholine counterpart due to sulfur’s larger atomic radius and reduced hydrogen-bonding propensity .

Lipophilicity and Solubility

- Lipophilicity : Sulfur in thiomorpholine increases logP compared to morpholine. The pyrazole-carbonyl group may reduce logP slightly due to polarity but remains more lipophilic than nitro-substituted analogs .

- Metabolic Stability : Sulfur serves as a "soft spot" for oxidative metabolism (e.g., sulfoxide/sulfone formation), which can be exploited for prodrug designs .

Key Research Findings

Synthetic Versatility : Thiomorpholine derivatives are synthesized via scalable methods like nucleophilic substitution (e.g., 4-fluoronitrobenzene + thiomorpholine) or transition metal-free arylations .

Structural Flexibility : Substituents like nitro groups or heteroaromatics significantly alter crystal packing and intermolecular interactions .

Biological Potential: Pyrazole-thiomorpholine hybrids demonstrate promise in targeting enzymes and receptors, leveraging both the heterocycle’s rigidity and sulfur’s metabolic lability .

Biologische Aktivität

4-(1-Methyl-1H-pyrazole-4-carbonyl)thiomorpholine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

- Chemical Formula : C₉H₁₃N₃OS

- CAS Number : 2124338-92-5

- Molecular Structure : The compound features a thiomorpholine ring and a pyrazole moiety, which are known for their diverse biological activities.

The biological activity of 4-(1-methyl-1H-pyrazole-4-carbonyl)thiomorpholine is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases, particularly focal adhesion kinase (FAK). Studies indicate that it can disrupt cellular signaling pathways involved in cancer cell proliferation and survival .

- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The unique structural features of this compound may enhance its efficacy against various pathogens .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of pyrazole derivatives, including 4-(1-methyl-1H-pyrazole-4-carbonyl)thiomorpholine.

- Kinase Inhibition Study : A study synthesized novel inhibitors based on thiomorpholine derivatives and evaluated their inhibitory effects on FAK. The results indicated that compounds similar to 4-(1-methyl-1H-pyrazole-4-carbonyl)thiomorpholine displayed potent inhibitory activities, suggesting their potential as therapeutic agents in cancer treatment .

- Antimicrobial Testing : Another study focused on the synthesis of pyrazole derivatives and their antimicrobial properties against various pathogens. The findings demonstrated that certain derivatives exhibited moderate to excellent activity against bacterial strains, indicating a promising avenue for drug development .

- Anti-inflammatory Research : In vitro assays revealed that the compound could significantly reduce nitric oxide production in macrophages, indicating its potential as an anti-inflammatory agent .

Future Directions

The ongoing research into 4-(1-methyl-1H-pyrazole-4-carbonyl)thiomorpholine suggests several avenues for future exploration:

- Clinical Trials : Further evaluation in clinical settings is necessary to establish safety and efficacy profiles.

- Structure-Activity Relationship (SAR) : Investigating the SAR can help optimize the compound's structure for enhanced biological activity.

- Combination Therapies : Exploring its use in combination with other therapeutic agents may yield synergistic effects, particularly in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.